[14C]Mtep
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Overview
Description
It is a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
The synthesis of [14C]MTEP involves several steps, including the Sonogashira cross-coupling reaction. This method has been optimized to achieve high yields and purity . The general synthetic route includes the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dimethylformamide. Industrial production methods may involve scaling up this process while ensuring the maintenance of reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
[14C]MTEP undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[14C]MTEP has a wide range of scientific research applications:
Mechanism of Action
[14C]MTEP exerts its effects by selectively binding to the mGluR5 receptor and inhibiting its activity . This receptor is involved in the modulation of glutamate, a major neurotransmitter in the brain. By blocking mGluR5, this compound can modulate various signal transduction pathways, leading to its neuroprotective, antidepressant, and anxiolytic effects .
Comparison with Similar Compounds
[14C]MTEP is often compared with other mGluR5 antagonists such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and fenobam . While all these compounds share a similar mechanism of action, this compound is more potent and selective . It also has fewer off-target effects compared to MPEP . Other similar compounds include MFZ 10-7 and various analogues developed through structure-activity relationship studies .
Properties
Molecular Formula |
C11H8N2S |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-(414C)1,3-thiazole |
InChI |
InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3/i11+2 |
InChI Key |
NRBNGHCYDWUVLC-OZUIXNLOSA-N |
Isomeric SMILES |
CC1=N[14C](=CS1)C#CC2=CN=CC=C2 |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2 |
Origin of Product |
United States |
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